![molecular formula C14H27BOSi B14352077 [2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane CAS No. 91877-28-0](/img/structure/B14352077.png)
[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane is a complex organosilicon compound that features a borabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the Borabicyclo Structure : This step involves the cyclization of a suitable diene with a boron-containing reagent under controlled conditions to form the borabicyclo structure.
- Introduction of the Methoxy Group : The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with the borabicyclo intermediate.
- Attachment of the Ethyl Group : The ethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
- Trimethylsilylation : The final step involves the introduction of the trimethylsilyl group, typically using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic acids or borate esters.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of borohydrides.
- Substitution : The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
- Coupling Reactions : The ethyl group can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Halides, amines
- Coupling : Palladium catalysts, bases like potassium carbonate
- Oxidation : Boronic acids, borate esters
- Reduction : Borohydrides
- Substitution : Halogenated or aminated derivatives
- Coupling : Complex organic molecules
Aplicaciones Científicas De Investigación
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
- Biology : Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
- Medicine : Explored for its potential use in drug delivery systems due to its unique structural properties.
- Industry : Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane involves its interaction with molecular targets through its boron and silicon centers. The boron atom can form reversible covalent bonds with nucleophiles, while the silicon center can engage in hydrophobic interactions. These interactions enable the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane can be compared with other boron-containing and silicon-containing compounds:
- Boronic Acids : Unlike boronic acids, this compound features a borabicyclo structure, providing enhanced stability and unique reactivity.
- Trimethylsilyl Compounds : Compared to other trimethylsilyl compounds, it offers additional functionality due to the presence of the borabicyclo moiety.
- Boranes : While boranes are primarily used as reducing agents, this compound’s structure allows for more diverse applications in synthesis and materials science.
List of Similar Compounds
- Boronic acids
- Trimethylsilyl chloride
- Boranes
- Borate esters
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
91877-28-0 |
|---|---|
Fórmula molecular |
C14H27BOSi |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
2-(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C14H27BOSi/c1-16-15-10-13-7-12(5-6-17(2,3)4)8-14(9-13)11-15/h7,13-14H,5-6,8-11H2,1-4H3 |
Clave InChI |
IIGRGGYGAKFPRK-UHFFFAOYSA-N |
SMILES canónico |
B1(CC2CC(C1)C=C(C2)CC[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


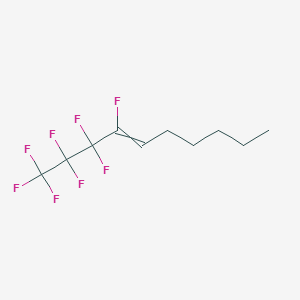
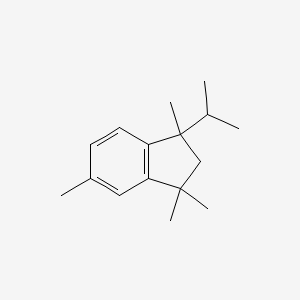

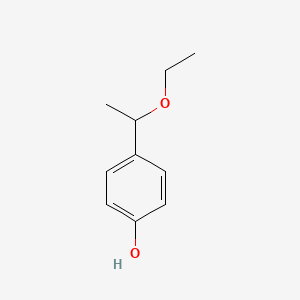
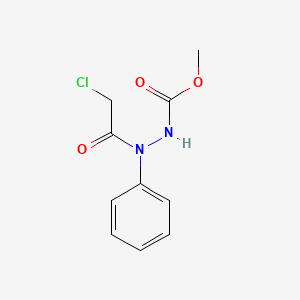
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)


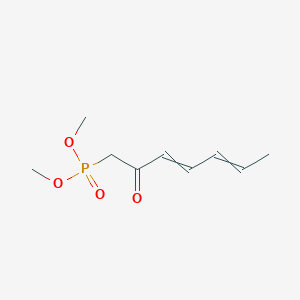

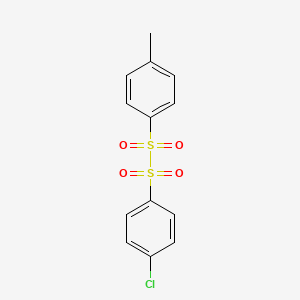
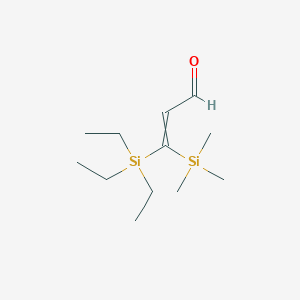
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)

